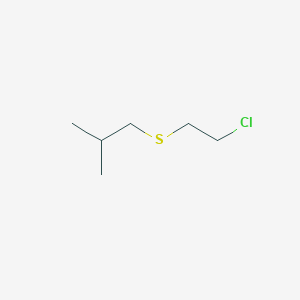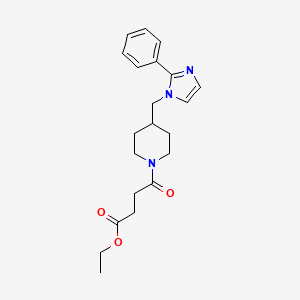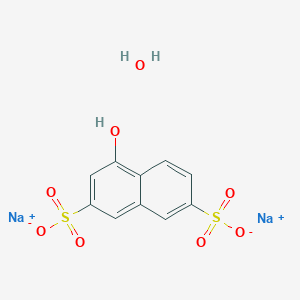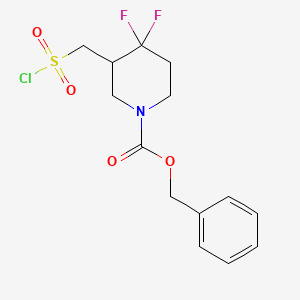
2-溴-4-氯烟醛
描述
2-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloronicotinaldehyde consists of a pyridine ring with a bromine atom and a chlorine atom attached to the second and fourth carbon atoms, respectively. An aldehyde functional group is attached to the third carbon atom .科学研究应用
合成与结构表征
2-溴-4-氯尼克醛及其相关化合物经常用于合成和结构表征。例如,程德举(2015 年)合成了 4-溴-2-(溴甲基)-1-((4-氯苄基)氧基)苯,作为合成新型非肽 CCR5 拮抗剂的中间体,证明了该化合物在复杂化学合成中的作用 (程德举,2015)。
光反应机制
与 2-溴-4-氯尼克醛类似的化合物的 photoreaction 机制已经过研究,例如 Nobuyuki Akai 等人 (2002) 对 2-溴苯酚的研究。这些研究有助于更深入地了解溴化和氯化化合物的 photochemical 行为 (Nobuyuki Akai 等人,2002)。
在药物化学中的应用
在药物化学中,利用了 2-溴-4-氯尼克醛的衍生物。例如,B. Venugopalan 等人 (1995) 描述了从溴乙醛合成新型缩环青蒿素衍生物,证明了该化合物在开发抗疟疾药物方面的潜力 (B. Venugopalan 等人,1995)。
高级有机合成
该化合物及其衍生物是高级有机合成中的关键。Munmun Ghosh 和 J. Ray (2017) 讨论了在钯催化条件下使用与 2-溴-4-氯尼克醛类似的化合物 2-溴苯甲醛合成各种生物和材料重要化合物 (Munmun Ghosh 和 J. Ray,2017)。
材料科学应用
2-溴-4-氯尼克醛衍生物在材料科学中也相关。例如,S. G. Jagadhani 等人(2014 年)描述了由溴-2-氟苯甲醛合成的色酮和氯色酮,表明该化合物在制造具有潜在抗菌应用的材料中的效用 (S. G. Jagadhani 等人,2014)。
安全和危害
2-Bromo-4-chloronicotinaldehyde is labeled as dangerous according to its Safety Data Sheet . It is toxic if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, one should immediately call a poison center or doctor .
作用机制
Target of Action
This compound is used primarily for research purposes , and further studies are needed to identify its primary targets and their roles.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
属性
IUPAC Name |
2-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAVFRTHTWKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloronicotinaldehyde | |
CAS RN |
1289197-78-9 | |
| Record name | 1289197-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)


![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)

![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)


![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)
![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2748259.png)
![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)